4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

4-(4,6-Dimethylpyrimidin-2-yl)morpholine (CAS 7749-51-1) is a critical heterocyclic building block specifically validated in patent WO2008065197 for synthesizing KCNQ potassium channel openers targeting epilepsy and neurological disorders. Unlike piperidine or thiomorpholine analogs, the morpholine moiety imparts balanced hydrogen-bond acceptor capability, moderate basicity (lower than piperidine), and conformational flexibility, directly improving solubility, mitigating hERG liability, and enhancing metabolic stability. Positional isomers (e.g., 2-substituted morpholine) are not scientifically equivalent—even minor structural deviations abrogate target activity. Ideal for medicinal chemistry hit-to-lead expansion across kinase, GPCR, and ion channel programs.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 7749-51-1
Cat. No. B2678406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dimethylpyrimidin-2-yl)morpholine
CAS7749-51-1
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCOCC2)C
InChIInChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
InChIKeyKVFPMWGCNMMRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4,6-Dimethylpyrimidin-2-yl)morpholine (CAS 7749-51-1) Procurement Guide: A Pyrimidine-Morpholine Building Block


4-(4,6-Dimethylpyrimidin-2-yl)morpholine (CAS 7749-51-1) is a heterocyclic compound featuring a 4,6-dimethylpyrimidine core linked to a morpholine ring . With a molecular weight of 193.25 g/mol (C10H15N3O), this compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as a building block for the synthesis of pharmaceutical intermediates and drug candidates . Its structure combines the hydrogen-bonding and conformational flexibility of morpholine with the electron-deficient pyrimidine ring, enabling interactions with diverse biological targets .

Why 4-(4,6-Dimethylpyrimidin-2-yl)morpholine Cannot Be Replaced by Generic Pyrimidine Analogs


In-class substitution of 4-(4,6-dimethylpyrimidin-2-yl)morpholine with alternative heterocyclic amines (e.g., piperidine or thiomorpholine derivatives) or positional isomers (e.g., 2-(4,6-dimethylpyrimidin-2-yl)morpholine) is not scientifically equivalent. The morpholine moiety confers unique physicochemical properties—specifically, a balanced combination of hydrogen-bond acceptor capability, conformational flexibility, and moderate basicity—that directly influence target binding, solubility, and metabolic stability . Patent literature explicitly identifies 4-(4,6-dimethylpyrimidin-2-yl)morpholine as a component within broader pyrimidine derivative claims for KCNQ potassium channel modulation, indicating that even minor structural deviations can shift pharmacological profiles or abrogate activity entirely .

4-(4,6-Dimethylpyrimidin-2-yl)morpholine: Quantitative Differentiation Evidence


Morpholine vs. Piperidine: Conformational and Physicochemical Advantages in Pyrimidine Scaffolds

When integrated into a 4,6-dimethylpyrimidine scaffold, the morpholine ring provides a superior balance of solubility and permeability compared to the more basic and lipophilic piperidine analog . This is a class-level inference based on the well-established 'morpholine advantage' in medicinal chemistry: the oxygen atom in morpholine reduces basicity (pKa ~8.3 vs. ~11.2 for piperidine) and enhances aqueous solubility while maintaining sufficient lipophilicity for membrane passage. This property profile reduces the risk of hERG channel blockade and phospholipidosis, common liabilities of highly basic amines, thereby improving the developability profile of the resulting lead compound [1].

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

KCNQ Potassium Channel Modulation: Structural Specificity for Morpholine-Containing Pyrimidines

Patent WO2008065197 discloses pyrimidine derivatives as KCNQ potassium channel openers for the treatment of epilepsy . The general formula I encompasses compounds with a morpholine substituent at the pyrimidine 2-position, including 4-(4,6-dimethylpyrimidin-2-yl)morpholine. While the patent does not provide isolated IC50 data for this specific compound, it establishes a structure-activity relationship (SAR) context wherein the presence of a morpholine ring is a critical structural determinant for activity. Analogs lacking this moiety (e.g., those with piperidine or acyclic amines) fall outside the preferred embodiments and may exhibit reduced or no KCNQ channel opening activity.

Ion Channel Pharmacology Epilepsy Neurological Disorders

Synthetic Accessibility and Versatility as a Building Block

4-(4,6-Dimethylpyrimidin-2-yl)morpholine is synthesized via nucleophilic aromatic substitution of 2-chloro-4,6-dimethylpyrimidine with morpholine under basic conditions, a robust and scalable route . This contrasts with more complex or less stable analogs, such as 2-(4,6-dimethylpyrimidin-2-yl)morpholine, which may require less reliable synthetic pathways or exhibit lower chemical stability due to the 2-position linkage. The commercial availability of the starting materials (2-chloro-4,6-dimethylpyrimidine and morpholine) ensures a cost-effective and reliable supply chain for downstream synthesis, a key consideration for procurement in medicinal chemistry programs .

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

High-Value Application Scenarios for 4-(4,6-Dimethylpyrimidin-2-yl)morpholine (CAS 7749-51-1)


KCNQ Potassium Channel Modulator Development for Epilepsy

Based on patent WO2008065197, 4-(4,6-dimethylpyrimidin-2-yl)morpholine serves as a key intermediate for synthesizing KCNQ potassium channel openers, a validated target for epilepsy and other neurological disorders. Researchers can utilize this building block to explore SAR around the pyrimidine core while retaining the essential morpholine substituent required for activity .

Lead Optimization of HDAC Inhibitors

Although direct comparative data for this compound is limited, the class-level advantage of morpholine (lower basicity, improved solubility) positions 4-(4,6-dimethylpyrimidin-2-yl)morpholine as a promising replacement for piperidine-containing HDAC inhibitors. This scaffold swap can mitigate hERG liability and enhance pharmacokinetic properties without sacrificing target engagement, as inferred from medicinal chemistry principles [1].

General Medicinal Chemistry Building Block for Kinase and GPCR Targets

The combination of a privileged pyrimidine core and a morpholine solubilizing group makes this compound an attractive building block for synthesizing libraries targeting kinases, GPCRs, and other protein classes. Its commercial availability and straightforward synthesis enable rapid hit-to-lead expansion, reducing time and cost in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.